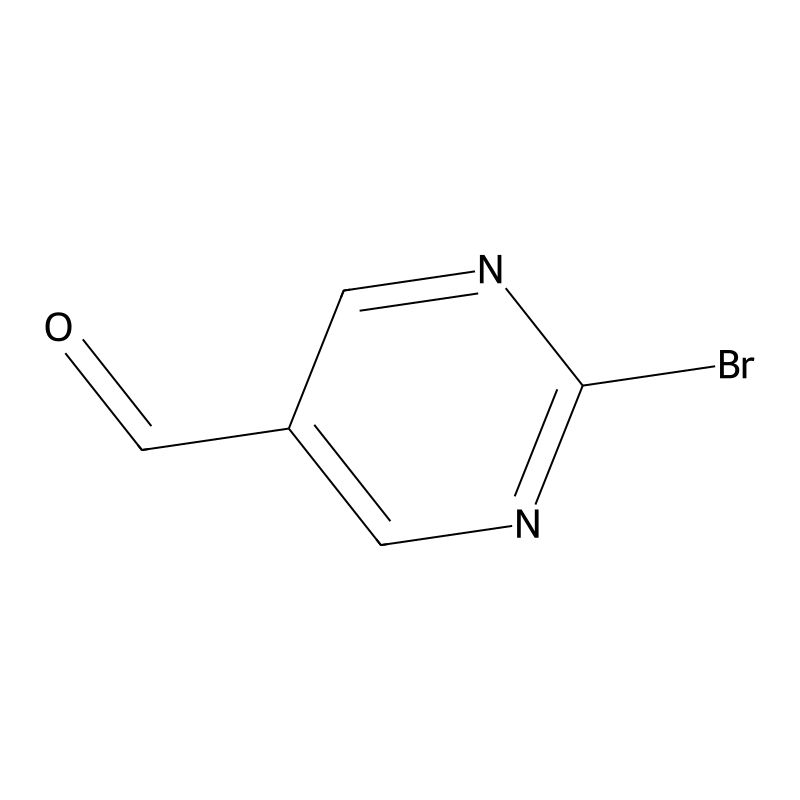

2-Bromopyrimidine-5-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a bromine atom and a formyl group (carbaldehyde) makes 2-Bromopyrimidine-5-carbaldehyde an interesting building block for organic synthesis. The bromine can participate in various substitution reactions, while the formyl group can undergo condensation reactions to form more complex molecules. This suggests its potential use in the synthesis of novel heterocyclic compounds with potential biological activity ().

Medicinal chemistry

Pyrimidine derivatives are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of a bromine atom and a formyl group could modulate these activities, making 2-Bromopyrimidine-5-carbaldehyde a candidate for further research in drug discovery. More information on the specific biological properties of 2-Bromopyrimidine-5-carbaldehyde would be needed to explore this application in detail.

Material science

Heterocyclic compounds containing bromine can be useful as flame retardants or in the development of novel materials with specific electronic properties. Further research would be required to determine if 2-Bromopyrimidine-5-carbaldehyde possesses properties that make it suitable for these applications.

2-Bromopyrimidine-5-carbaldehyde is an organic compound characterized by the presence of a bromine atom attached to the pyrimidine ring at the second position and an aldehyde functional group at the fifth position. Its molecular formula is CHBrNO, and it plays a significant role as a versatile synthetic intermediate in organic chemistry and pharmaceutical development. The unique structure of 2-Bromopyrimidine-5-carbaldehyde allows for various chemical transformations, making it valuable in synthesizing more complex molecules.

- Wittig Reaction: It can be utilized in the Wittig reaction to form alkenes by reacting with phosphonium ylides, leading to the formation of various unsaturated aldehydes and ketones .

- Direct Metallation: The compound can undergo direct metallation, which allows for further functionalization of the pyrimidine ring, facilitating the synthesis of novel derivatives.

- Formylation Reactions: It is involved in formylation reactions that introduce aldehyde groups into other aromatic systems, enhancing its utility in synthetic applications.

Research indicates that 2-Bromopyrimidine-5-carbaldehyde exhibits biological activity, particularly in the field of medicinal chemistry. Its derivatives have been studied for potential anti-cancer properties and as inhibitors of various biological targets. For instance, some derivatives have shown activity against certain enzymes involved in cancer progression, making them candidates for further pharmacological studies .

Several methods are employed to synthesize 2-Bromopyrimidine-5-carbaldehyde:

- One-Pot Synthesis: A notable method involves a one-pot reaction starting from 5-bromopyrimidine using metal halogen exchange techniques. This method allows for efficient conversion to the desired aldehyde product .

- Hydrodehalogenation: Another approach includes hydrodehalogenation processes that convert related brominated compounds into 2-Bromopyrimidine-5-carbaldehyde under specific conditions .

2-Bromopyrimidine-5-carbaldehyde finds applications across various fields:

- Pharmaceutical Development: It serves as a crucial intermediate in synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways .

- Agricultural Chemistry: The compound is also explored for its potential use in developing agrochemicals due to its reactivity and ability to form derivatives with herbicidal or fungicidal properties .

Studies on the interactions of 2-Bromopyrimidine-5-carbaldehyde with various biological systems have revealed insights into its mechanism of action. For example, its interaction with enzymes and receptors has been investigated to understand how modifications to its structure can enhance or inhibit biological activity. Such studies are vital for optimizing its use in drug design and development .

Several compounds share structural similarities with 2-Bromopyrimidine-5-carbaldehyde. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5-Bromopyridine-2-carbaldehyde | Bromine at position 5, aldehyde at 2 | Used primarily in organic synthesis |

| 6-Bromonicotinaldehyde | Bromine at position 6, aldehyde at 1 | Involved in Wittig reactions |

| 4-Bromo-2-pyridone | Bromine at position 4, keto group at 2 | Exhibits different reactivity patterns |

| 2-Aminopyrimidine | Amino group at position 2 | Potentially more biologically active |

The uniqueness of 2-Bromopyrimidine-5-carbaldehyde lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to other similar compounds. Its versatility as a synthetic intermediate further distinguishes it within this class of compounds.

2-Bromopyrimidine-5-carbaldehyde (CAS: 1456863-37-8) is a brominated pyrimidine derivative with a formyl functional group at the 5-position. Its molecular formula, C₅H₃BrN₂O, reflects a heteroaromatic structure consisting of a six-membered pyrimidine ring substituted with bromine and an aldehyde group (Table 1).

Table 1: Key chemical identifiers of 2-bromopyrimidine-5-carbaldehyde

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-bromopyrimidine-5-carbaldehyde | |

| Molecular Weight | 186.99 g/mol | |

| SMILES Notation | O=CC₁=CN=C(Br)N=C₁ | |

| InChI Key | SYXSPPBOICULFV-UHFFFAOYSA-N | |

| CAS Registry Number | 1456863-37-8 |

The compound belongs to the pyrimidine family, a class of nitrogen-containing heterocycles with broad applications in pharmaceutical and materials science. Its bifunctional nature—combining electrophilic bromine and nucleophilic aldehyde groups—enables diverse reactivity in synthetic chemistry.

Historical Development and Discovery

The synthesis of 2-bromopyrimidine-5-carbaldehyde emerged alongside advances in pyrimidine functionalization techniques in the early 21st century. Early routes involved bromination of pyrimidine-5-carbaldehyde derivatives using reagents like phosphorus tribromide or N-bromosuccinimide (NBS). A pivotal advancement came from electrophilic alkylation strategies, where Brønsted acid-catalyzed reactions with arenes enabled regioselective modifications.

Significance in Heterocyclic Chemistry

Pyrimidines are foundational in nucleic acids and drug design, with 2-bromopyrimidine-5-carbaldehyde serving as a linchpin for structural diversification. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira), while the aldehyde group enables condensations, reductions, and nucleophilic additions. Key applications include:

- Metal-catalyzed couplings: Palladium-mediated reactions install aryl, alkenyl, or alkynyl groups at the 2-position, yielding biaryl pyrimidines for medicinal chemistry.

- Schiff base formation: Condensation with amines generates imine-linked derivatives used in coordination chemistry and catalyst design.

- Ring expansion: Reaction with hydrazines or amidines produces fused heterocycles like triazolopyrimidines, which exhibit antimicrobial and antitumor activity.

A 2023 study demonstrated its utility in photochemical decarbonylation reactions, yielding 2-bromopyridine under UV light—a pathway relevant to radical chemistry and materials science.

Research Importance as a Building Block in Synthetic Chemistry

2-Bromopyrimidine-5-carbaldehyde is indispensable in constructing complex molecules due to its orthogonal reactivity. Notable examples include:

- Anticancer agent synthesis: It serves as a precursor to Abemaciclib intermediates, where bromine is displaced by cyclopropylamine groups in nucleophilic aromatic substitution reactions.

- Ligand design: The aldehyde group chelates metals in catalysts for asymmetric synthesis. A 2020 study utilized it to prepare luminescent iridium complexes for OLED applications.

- Polymer chemistry: Incorporation into conjugated polymers via Heck coupling enhances electron-transport properties in organic semiconductors.

Table 2: Representative reactions of 2-bromopyrimidine-5-carbaldehyde

These applications highlight its role in streamlining synthetic routes, reducing step counts, and improving yields in target-oriented synthesis.

One-Step Approaches from 2-Bromomalonaldehyde and Amidine Compounds

The direct condensation of 2-bromomalonaldehyde with amidine compounds represents one of the most straightforward approaches to synthesizing 2-bromopyrimidine-5-carbaldehyde derivatives. This methodology was first described by Chinese researchers who developed a one-step synthesis of 5-bromo-2-substituted pyrimidine compounds [1]. The reaction involves the nucleophilic attack of amidine compounds on 2-bromomalonaldehyde under acidic conditions, followed by cyclization and elimination to form the desired pyrimidine ring system.

The process typically employs acetamidine hydrochloride as the amidine component and glacial acetic acid as both solvent and catalyst. The reaction is conducted at temperatures ranging from 60-90°C, with the amidine solution being added dropwise to the 2-bromomalonaldehyde solution. The reaction mixture is then heated to 70-105°C for 3-8 hours until completion [1]. This approach offers several advantages including operational simplicity, use of readily available starting materials, and the ability to introduce various substituents at the 2-position of the pyrimidine ring through different amidine derivatives.

The mechanism involves initial nucleophilic attack by the amidine nitrogen on the electrophilic carbonyl carbon of 2-bromomalonaldehyde, followed by intramolecular cyclization and dehydration. The presence of 3A molecular sieves enhances the reaction by serving as both desiccant and catalyst, promoting the cyclization process [1]. Yields typically range from 43-86%, with the 2-methyl-5-bromopyrimidine derivative being obtained in 43% yield after 5 hours of reaction time.

The synthesis of 2-bromomalonaldehyde itself has been optimized for industrial applications. A green approach utilizes 2-bromo-1,3-propanediol as starting material, employing 2,2,6,6-tetramethylpiperidine-N-oxide as catalyst and sodium hypochlorite as oxidant in aqueous medium [2]. This method achieves greater than 99% purity of 2-bromomalonaldehyde with excellent yields, making it suitable for large-scale production.

Bromination of Pyrimidine-5-carbaldehyde Derivatives

The bromination of pyrimidine-5-carbaldehyde derivatives represents a classical approach to introducing bromine functionality into the pyrimidine ring system. This methodology involves the selective bromination of preformed pyrimidine-5-carbaldehyde at the 2-position using various brominating agents under controlled conditions.

Traditional bromination methods employ elemental bromine or N-bromosuccinimide as brominating agents. The process developed by Bredereck and colleagues involves heating pyrimidine hydrochloride with bromine at elevated temperatures (125-135°C) in aromatic solvents such as nitrobenzene or chlorobenzene [3] [4]. The reaction proceeds through initial complex formation between the pyrimidine salt and bromine, followed by selective bromination at the 5-position. The use of aromatic solvents is crucial as they provide a medium where the starting pyrimidine hydrogen halide is insoluble, the bromine-pyrimidine complex is soluble, and the product 5-bromopyrimidine salt is substantially insoluble.

A more modern approach utilizes sodium monobromoisocyanurate as a mild and efficient brominating agent. This method demonstrates excellent selectivity for C-5 bromination of pyrimidine nucleosides and can be extended to pyrimidine-5-carbaldehyde derivatives [5] [6]. The reaction typically requires 1.05-1.2 equivalents of the brominating agent and can be conducted in aqueous or organic solvents at room temperature, providing yields of 73-83%.

The bromination process can also be achieved using a combination of potassium bromide and potassium monoperoxysulfate under aqueous conditions [7]. This method offers environmental advantages as it avoids the use of toxic brominating agents and operates under mild conditions. The reaction proceeds through in situ generation of bromine species, which then selectively brominate the pyrimidine ring.

For industrial applications, the bromination of pyrimidine derivatives has been optimized to address challenges such as reaction selectivity, product isolation, and waste management. The process involves careful control of reaction temperature, brominating agent addition rate, and work-up procedures to maximize yields and minimize by-product formation.

Advanced Synthetic Strategies

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions have emerged as powerful tools for constructing complex pyrimidine derivatives, including 2-bromopyrimidine-5-carbaldehyde. These methodologies offer high selectivity, functional group tolerance, and the ability to introduce diverse substituents through cross-coupling strategies.

The Suzuki-Miyaura coupling reaction represents one of the most widely employed methods for functionalizing halogenated pyrimidines. This palladium-catalyzed process enables the coupling of 2-bromopyrimidine derivatives with aryl or alkyl boronic acids to form carbon-carbon bonds [8] [9]. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate/triphenylphosphine systems as catalysts, with potassium carbonate or cesium carbonate as bases. Reaction conditions are generally mild, operating at temperatures of 80-120°C for 2-24 hours, and achieving yields of 70-95%.

Recent developments in Suzuki coupling have focused on improving regioselectivity and reaction conditions. Microwave-assisted Suzuki coupling has been demonstrated to significantly reduce reaction times while maintaining high yields [8]. The use of 2,4-dichloropyrimidine as a starting material allows for selective mono-coupling at the 4-position, followed by subsequent functionalization at the 2-position. This approach provides access to diversely substituted pyrimidine derivatives with excellent regioselectivity.

The Sonogashira coupling reaction enables the introduction of alkynyl groups into pyrimidine systems through palladium-catalyzed coupling with terminal alkynes [10]. This methodology is particularly valuable for creating pyrimidine derivatives with extended conjugation systems. The reaction typically employs palladium(II) chloride/triphenylphosphine and copper(I) iodide as catalysts, with triethylamine as base. Yields range from 75-95% under mild conditions (room temperature to 80°C).

Palladium-catalyzed intramolecular cross-dehydrogenative coupling reactions have been developed for synthesizing fused pyrimidine systems [11] [12]. These methods involve the direct coupling of two carbon-hydrogen bonds to form carbon-carbon bonds, eliminating the need for pre-functionalized substrates. The reactions typically employ palladium acetate as catalyst with air as oxidant, providing an environmentally friendly approach to complex pyrimidine architectures.

The development of palladium-catalyzed isocyanide insertion reactions has opened new avenues for pyrimidine synthesis [13]. This domino process involves the coupling of isocyanides with 2H-azirines to provide polysubstituted pyrimidines through one carbon-carbon bond and two carbon-nitrogen bond formations. The method demonstrates excellent functional group tolerance and broad substrate scope, making it suitable for medicinal chemistry applications.

Decarbonylative Suzuki cross-coupling represents an innovative approach where pyrimidine carboxylic acids are directly coupled with arylboronic acids [14]. This methodology eliminates the need for pre-functionalized halides and provides a modular approach to heteroaromatic biaryl synthesis. The reaction employs palladium catalysts with pivalic anhydride as activating agent, achieving excellent yields (typically >90%) with high chemoselectivity.

Regioselective Functionalization Methods

Regioselective functionalization of pyrimidine derivatives requires careful consideration of electronic and steric factors that influence reaction outcomes. The development of methods for selective functionalization at specific positions of the pyrimidine ring has been a significant challenge in heterocyclic chemistry.

The use of organolithium reagents provides excellent regioselectivity for pyrimidine functionalization [15]. The synthesis of 2,4-dichloro-6-phenylpyrimidine can be achieved through treatment of dichloropyrimidine with phenyllithium, followed by selective nucleophilic substitution. This approach demonstrates high regioselectivity favoring C-4 substitution over C-2 substitution when using nucleophiles such as N-methylpiperazine.

Rhodium-catalyzed regioselective carbon-hydrogen functionalization has been developed for pyrimidine derivatives [16]. This methodology enables the selective introduction of functional groups at specific positions through directed carbon-hydrogen activation. The incorporation of directing groups at the C-2 position of pyridines facilitates selective functionalization and provides access to diversely substituted products.

The development of regioselective bromination methods has focused on achieving positional selectivity without affecting sensitive functional groups. The use of N-bromosuccinimide in combination with specific solvents and additives can provide excellent regioselectivity for C-5 bromination of pyrimidine derivatives [5]. The reaction conditions can be tuned to favor specific regioisomers through careful selection of reaction parameters.

Copper-catalyzed regioselective synthesis methods have been developed for accessing specific pyrimidine substitution patterns [17]. The use of copper catalysts in combination with specific ligands and bases enables the selective formation of carbon-carbon and carbon-nitrogen bonds at predetermined positions. These methods often proceed through well-defined mechanistic pathways that ensure high regioselectivity.

The application of computational methods has become increasingly important in predicting and optimizing regioselective functionalization reactions. Density functional theory calculations can provide insights into reaction mechanisms and help predict the most favorable reaction pathways for achieving desired regioselectivity [18].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to pyrimidine synthesis to address environmental concerns and improve sustainability. These approaches focus on reducing waste, using renewable resources, and minimizing the environmental impact of chemical processes.

Microwave-assisted synthesis represents one of the most widely adopted green approaches for pyrimidine synthesis [19] [20] [21]. This methodology offers significant advantages including reduced reaction times, improved yields, and decreased energy consumption. Microwave irradiation enables rapid heating of reaction mixtures, often reducing reaction times from hours to minutes. The enhanced mass transfer and molecular activation achieved through microwave heating frequently result in improved product yields compared to conventional heating methods.

The development of microwave-assisted Biginelli reactions has demonstrated significant improvements in yield and reaction time [22] [23]. These multicomponent reactions typically involve the condensation of aldehydes, β-keto esters, and urea or thiourea to form dihydropyrimidine derivatives. Under microwave conditions, these reactions can be completed in minutes rather than hours, with yields often exceeding 90%.

Ultrasound-assisted synthesis provides another green approach for pyrimidine synthesis [19] [24]. Ultrasonic irradiation enhances mass transfer and creates cavitation effects that accelerate chemical reactions. This methodology operates under mild conditions and often eliminates the need for harsh reagents or extreme temperatures. The combination of ultrasonic activation with green solvents or solvent-free conditions further enhances the environmental benefits of this approach.

Solvent-free synthetic methods have gained prominence as sustainable alternatives to traditional solution-phase reactions [19] [24]. These approaches eliminate organic solvent waste and often provide improved atom economy. Ball milling and mechanochemical activation enable solvent-free reactions through mechanical energy input, providing an environmentally friendly alternative to conventional heating methods.

The use of ionic liquids as reaction media represents an innovative green approach to pyrimidine synthesis [25]. Ionic liquids offer several advantages including low volatility, thermal stability, and recyclability. These properties make them excellent alternatives to conventional organic solvents, particularly for high-temperature reactions. The task-specific nature of ionic liquids allows for optimization of reaction conditions and improved product selectivity.

Water-based synthesis methods have been developed to replace organic solvents in pyrimidine synthesis [19] [24]. Aqueous reaction media eliminate the environmental concerns associated with organic solvents and often provide improved safety profiles. The development of water-compatible catalysts and reaction conditions has enabled the successful implementation of water-based pyrimidine synthesis methods.

Deep eutectic solvents have emerged as promising green alternatives for pyrimidine synthesis [19]. These solvents are formed by mixing hydrogen bond acceptors and donors, creating liquid phases at room temperature. Deep eutectic solvents are typically biodegradable, non-toxic, and easily prepared from renewable resources, making them attractive for sustainable chemical processes.

The application of visible light photocatalysis provides an energy-efficient approach to pyrimidine synthesis [19] [24]. Photocatalytic reactions can be conducted at room temperature using visible light as the energy source, eliminating the need for thermal activation. This methodology often provides high selectivity and functional group tolerance while minimizing energy consumption.

Biocatalytic approaches utilizing enzymes for pyrimidine synthesis represent the ultimate green chemistry approach [19]. Enzyme-catalyzed reactions operate under mild conditions, demonstrate excellent selectivity, and produce minimal waste. The development of engineered enzymes with improved stability and substrate scope has expanded the applicability of biocatalytic methods for pyrimidine synthesis.

The integration of multiple green chemistry principles has led to the development of highly sustainable pyrimidine synthesis methods. For example, the combination of microwave activation with ionic liquid solvents and recyclable catalysts provides a comprehensive green approach that addresses multiple environmental concerns simultaneously [25].

Scale-up Considerations for Industrial Production

The successful scale-up of pyrimidine synthesis from laboratory to industrial scale requires careful consideration of numerous factors that affect process efficiency, safety, and economics. These considerations become particularly important when transitioning from gram-scale synthesis to multi-kilogram production.

Heat transfer efficiency represents one of the most critical challenges in scale-up operations. Laboratory-scale reactions benefit from rapid heat transfer due to favorable surface-area-to-volume ratios, while industrial-scale reactions require specialized equipment design to ensure uniform temperature distribution [26] [27]. The development of distributed heating and cooling systems, optimized reactor designs, and proper impeller selection are essential for maintaining reaction consistency at large scale.

Mixing and mass transfer considerations become increasingly important as reaction volumes increase. Inhomogeneous mixing can lead to localized concentration gradients, hot spots, and reduced reaction efficiency [26] [27]. The selection of appropriate agitation systems, impeller configurations, and vessel geometries is crucial for ensuring adequate mixing at industrial scale. Computational fluid dynamics modeling has become an important tool for optimizing mixing parameters during scale-up.

Safety considerations require comprehensive evaluation when scaling up pyrimidine synthesis processes. Process hazard analysis must address potential risks associated with increased quantities of reactive materials, elevated temperatures, and pressure generation [26] [28]. The development of safety protocols, emergency response procedures, and containment systems is essential for industrial operations.

Catalyst recovery and recycling become economically important at industrial scale. The development of heterogeneous catalysts, catalyst separation methods, and recycling protocols can significantly impact process economics [26] [27]. Filtration, distillation, and other separation techniques must be optimized for large-scale implementation while maintaining catalyst activity and selectivity.

Solvent selection and recovery systems are critical for both environmental and economic reasons. The development of cost-effective solvent recycling systems, waste minimization strategies, and solvent-free processes can significantly improve process sustainability [26] [27]. The selection of solvents that can be easily recovered and reused is essential for industrial viability.

Process monitoring and control systems become increasingly sophisticated at industrial scale. The implementation of process analytical technology, real-time monitoring systems, and automated control systems enables consistent product quality and process optimization [26] [27]. Statistical process control methods help identify process variations and maintain product specifications.

Quality control protocols must be established to ensure consistent product quality at industrial scale. The development of representative sampling procedures, analytical methods, and batch testing protocols is essential for maintaining product specifications [26] [27]. The implementation of quality management systems ensures traceability and regulatory compliance.

Economic optimization becomes the primary consideration for industrial processes. The analysis of capital expenditure, operating expenditure, raw material costs, and utility requirements determines process viability [26] [27]. Process optimization studies focus on maximizing yield, minimizing waste, and reducing production costs while maintaining quality standards.

The development of continuous processing methods has gained attention for industrial pyrimidine synthesis. Continuous flow reactors offer advantages including improved heat transfer, enhanced safety, and reduced capital requirements [29]. The transition from batch to continuous processing requires careful optimization of residence times, flow rates, and reactor configurations.

Waste management and environmental compliance represent critical considerations for industrial operations. The development of waste treatment systems, emission controls, and environmental monitoring protocols ensures regulatory compliance and minimizes environmental impact [26] [27]. The implementation of green chemistry principles at industrial scale provides both environmental and economic benefits.

Equipment design and materials of construction must address the corrosive nature of many pyrimidine synthesis reagents. The selection of appropriate materials, corrosion protection systems, and maintenance protocols ensures equipment longevity and process reliability [26] [27]. The development of specialized reactor designs optimized for pyrimidine synthesis can improve process efficiency and reduce equipment costs.

The integration of process intensification techniques has shown promise for improving industrial pyrimidine synthesis. Microreactor technology, reactive distillation, and other intensification methods can reduce equipment size, improve mass transfer, and enhance process efficiency [26] [27]. These technologies often provide both capital and operating cost advantages while improving safety and environmental performance.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant